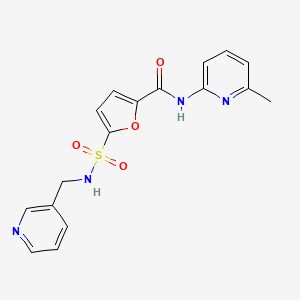
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess various biological activities and has been extensively studied for its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
One area of application for related compounds involves the development of antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens such as T. b. rhodesiense and P. falciparum, indicative of their potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis and Structural Characterization
The synthesis and structural characterization of similar furan and pyridine-containing compounds have been extensively studied, demonstrating the versatility of these compounds as intermediates in organic synthesis. For instance, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its further transformation into thiazolo[5,4-f]quinoline derivatives via treatment with P2S5 in anhydrous pyridine showcases the potential for creating a variety of structurally diverse molecules with potential biological activities (El’chaninov & Aleksandrov, 2017).
Non-Linear Optical (NLO) Properties
Compounds bearing the furan and pyridine moieties have also been investigated for their non-linear optical properties and molecular docking analyses, suggesting their potential application in the development of materials with specific optical properties and as ligands in the design of new drugs targeting tubulin polymerization, which is a mechanism of action relevant to anticancer activity (Jayarajan et al., 2019).
Polymorphism and Pharmaceutical Applications
Polymorphism studies of related sulfapyridine derivatives, such as the discovery of new polymorphic forms obtained from different solvents, highlight the importance of such investigations for pharmaceutical applications, where different crystalline forms can have distinct physical properties and bioavailability profiles (Pan & Englert, 2013).
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of N-pyridyl derivatives of benzothiazine carboxamides has provided insights into the influence of the spatial arrangement of benzothiazine and pyridine fragments on their analgesic and anti-inflammatory properties, underscoring the potential of these compounds in the development of new therapeutic agents (Ukrainets et al., 2019).
Corrosion Inhibition
Furthermore, some derivatives have been evaluated as corrosion inhibitors for metals, suggesting an additional application in industrial settings where metal preservation is critical. The inhibitory effects of certain furan and pyridine-containing compounds against mild steel corrosion in acidic media have been documented, showing the potential for these molecules to be developed into effective corrosion inhibitors (Sappani & Karthikeyan, 2014).
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-4-2-6-15(20-12)21-17(22)14-7-8-16(25-14)26(23,24)19-11-13-5-3-9-18-10-13/h2-10,19H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXOLYFRDRDRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


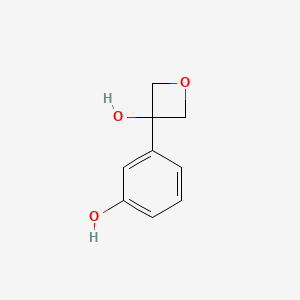
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

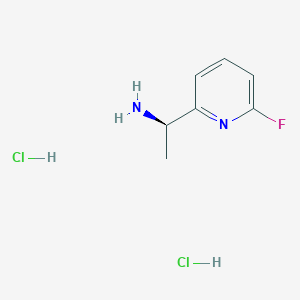
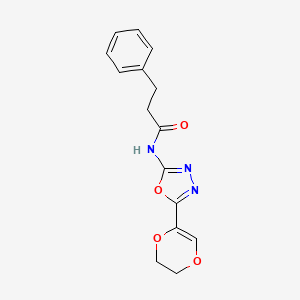
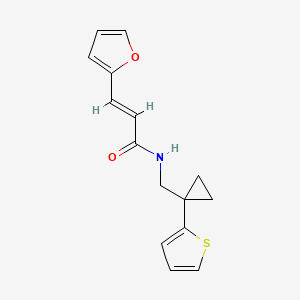
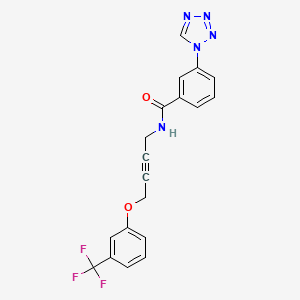
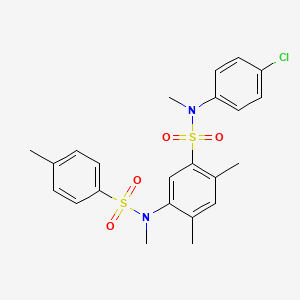
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)
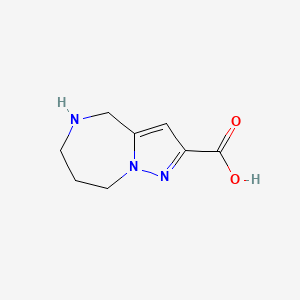
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)
